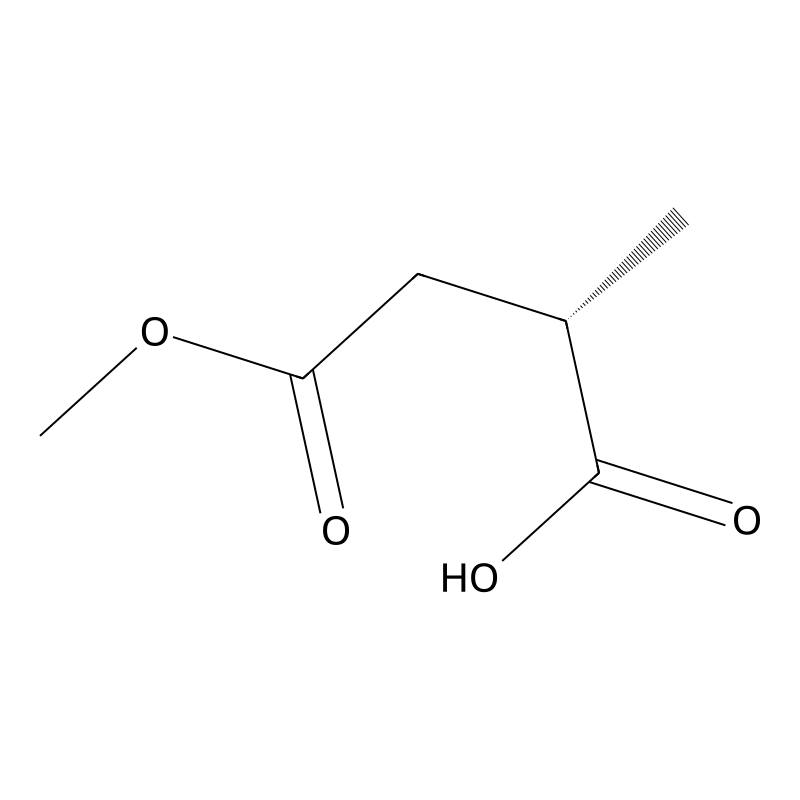

(S)-4-Methoxy-2-methyl-4-oxobutanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

- Meldrum’s acid is a molecule with exceptional chemical properties due to its unique structure and the vast array of substituents that can be attached to its core .

- It has a remarkably low pKa value of about 4.9 .

- Its C5 position is readily involved in electrophilic substitution reactions .

- At elevated temperatures, Meldrum’s acid undergoes distinctive decomposition pathways, which can be used in cycloaddition and acylation reactions .

- The Hard and Soft Acids and Bases (HSAB) theory is widely used in chemistry for explaining the stability of compounds, reaction mechanisms, and pathways .

- It assigns the terms ‘hard’ or ‘soft’, and ‘acid’ or ‘base’ to chemical species .

- This theory is especially useful in transition metal chemistry .

- Acetic acid can be used as an antiseptic against pseudomonas, enterococci, streptococci, staphylococci, and others .

- It is also used in cervical cancer screening and for the treatment of infections .

- It is used as an agent to lyse (destruction of cells through lysin) red blood cells before white blood cells are examined .

- Sulphuric acid is used in the cleaning of metals, removal of impurities from oil, manufacturing of chemicals – nitric acid, hydrochloric acid, synthesis of dye, drugs, detergents, explosives, etc .

Meldrum’s Acid Applications

HSAB Theory

Acetic Acid Uses

Sulphuric Acid Uses

Bayer Process

- Meldrum’s acid is a molecule with exceptional chemical properties due to its unique structure and the vast array of substituents that can be attached to its core .

- It has a remarkably low pKa value of about 4.9 .

- Its C5 position is readily involved in electrophilic substitution reactions .

- At elevated temperatures, Meldrum’s acid undergoes distinctive decomposition pathways, which can be used in cycloaddition and acylation reactions .

- The Hard and Soft Acids and Bases (HSAB) theory is widely used in chemistry for explaining the stability of compounds, reaction mechanisms, and pathways .

- It assigns the terms ‘hard’ or ‘soft’, and ‘acid’ or ‘base’ to chemical species .

- This theory is especially useful in transition metal chemistry .

- Acetic acid can be used as an antiseptic against pseudomonas, enterococci, streptococci, staphylococci, and others .

- It is also used in cervical cancer screening and for the treatment of infections .

- It is used as an agent to lyse (destruction of cells through lysin) red blood cells before white blood cells are examined .

Meldrum’s Acid Applications

HSAB Theory

Acetic Acid Uses

(S)-4-Methoxy-2-methyl-4-oxobutanoic acid is an organic compound with the molecular formula and a molecular weight of 146.14 g/mol. It is classified as a chiral carboxylic acid, which means it exists in two enantiomeric forms that are non-superimposable mirror images of each other. The specific (S)-configuration of this compound contributes to its unique chemical properties and biological activities. The structure features a methoxy group, a methyl group, and a ketone functional group, making it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules.

- Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common reagents for oxidation include potassium permanganate and chromium trioxide under acidic conditions.

- Reduction: The ketone group can be reduced to form an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, utilizing nucleophiles like halides or amines in the presence of a base.

The biological activity of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid has been studied for its potential roles in metabolic pathways and enzyme interactions. As a substrate for various enzymes, it participates in catalytic reactions that modify its structure, leading to the formation of various metabolites. Its chiral nature allows for selective interactions with biological molecules, which may influence their activity and function. This compound's unique structural features suggest potential therapeutic applications, particularly in drug development and metabolic research.

The synthesis of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid can be achieved through several methods:

- Esterification: One common approach involves the esterification of (S)-2-methyl-4-oxobutanoic acid with methanol in the presence of an acid catalyst, followed by hydrolysis to yield the desired acid.

- Grignard Reaction: Another method employs Grignard reagents where the corresponding ester is treated with a Grignard reagent to form an intermediate that is then hydrolyzed to produce the acid.

- Asymmetric Catalytic Hydrogenation: A notable method involves hydrogenating 2-(2-methoxy-2-oxoethyl)acrylic acid using a catalyst generated from rhodium complexes and chiral phosphite ligands, achieving high enantiomeric excess.

(S)-4-Methoxy-2-methyl-4-oxobutanoic acid has diverse applications across several scientific fields:

- Organic Synthesis: It serves as a building block for synthesizing more complex molecules.

- Pharmaceutical Research: Its unique structure makes it valuable in drug development processes.

- Biochemistry: It is studied for its potential role in metabolic pathways and enzyme interactions, which could lead to new therapeutic strategies.

Interaction studies involving (S)-4-Methoxy-2-methyl-4-oxobutanoic acid have revealed its potential to act as a substrate for specific enzymatic reactions. These interactions may lead to the formation of biologically relevant metabolites that could have significant implications for metabolic regulation and therapeutic applications. Ongoing research aims to elucidate these mechanisms further.

Several compounds share structural similarities with (S)-4-Methoxy-2-methyl-4-oxobutanoic acid. Here are some notable examples:

| Compound Name | Key Features | Uniqueness of (S)-4-Methoxy-2-methyl-4-oxobutanoic Acid |

|---|---|---|

| (R)-4-Methoxy-2-methyl-4-oxobutanoic acid | Enantiomer with similar properties but different activity | Specific (S) configuration leads to distinct reactivity |

| 4-Methoxy-2-methylbutanoic acid | Lacks the ketone group | Presence of both methoxy and ketone groups enhances reactivity |

| 2-Methyl-4-oxobutanoic acid | Lacks the methoxy group | Methoxy group contributes to solubility and reactivity |

| 4-Methoxy-2-methyl-4-hydroxybutanoic acid | Contains a hydroxyl group instead of a ketone | Hydroxyl alters reactivity compared to ketone |

| 3-(Methoxycarbonyl)but-3enoic acid | Different functional groups | Distinct structure affecting reactivity |

The uniqueness of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid lies in its combination of both a methoxy group and a ketone functional group, which provides distinct chemical properties that facilitate a wide range of transformations not possible in its analogs. This structural feature enhances its value in synthetic chemistry and potential biological applications.